2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine
Description
2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl group at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 5. This compound belongs to a class of pyridine derivatives widely utilized in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions . For example, trifluoromethyl and halogenated pyridines are frequently employed as intermediates in the synthesis of bioactive molecules, such as antifungal and antitubercular agents .
The bromomethyl group at position 2 is a reactive site for further functionalization, enabling the introduction of aryl, heteroaryl, or amine groups via Suzuki-Miyaura or Buchwald-Hartwig couplings . The fluorine atom at position 3 contributes to metabolic stability and lipophilicity, while the trifluoromethyl group at position 6 enhances electron-deficient character, facilitating interactions with biological targets .
Properties
IUPAC Name |
2-(bromomethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIXDZTJHELEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-6-(trifluoromethyl)pyridine. One common method is to react 3-fluoro-6-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces the bromomethyl group at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality
Biological Activity
2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with bromine and fluorine atoms, enhancing its lipophilicity and reactivity. The presence of the trifluoromethyl group is particularly noteworthy, as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that halogenated pyridines can exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have demonstrated enhanced activity against various bacterial strains due to their ability to disrupt bacterial membranes or inhibit enzyme activity. The specific activity of this compound against different microbial species remains an area for further investigation.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties. Research into structurally related compounds has revealed that substitutions at specific positions on the pyridine ring can lead to increased cytotoxicity against cancer cell lines. For example, studies on similar fluorinated pyridines have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess anticancer potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Key factors influencing its efficacy include:
- Position of Substituents : The arrangement of bromine and fluorine atoms affects the compound's interaction with biological targets.
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.
- Electrophilic Nature : The presence of halogens may contribute to electrophilic interactions with nucleophilic sites in proteins or nucleic acids.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of biologically active compounds. Its unique structural features allow it to interact with specific molecular targets, making it valuable in drug discovery and development. Notable applications include:
- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated pyridine derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer therapy .
- Receptor Modulation: It may influence receptor activities leading to altered cellular responses, which is crucial for developing new therapeutic agents.
Agrochemicals
The compound is also significant in agrochemical applications. It serves as an intermediate in the production of various pesticides and fungicides, such as picoxystrobin, which is used in agriculture to protect crops from fungal diseases . The trifluoromethyl group enhances the compound's lipophilicity and stability, making it effective for agricultural use.
Material Science
In material science, this compound is explored for its potential in developing specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance characteristics.
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The presence of both bromine and trifluoromethyl groups contributes to its biological activity by enhancing membrane permeability and binding affinity to target proteins.
Case Studies
- Fluorinated Peptoid-Based Histone Deacetylase Inhibitors:
- Industrial Production Processes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂BrClF₃N
- Molecular Weight : 260.44 g/mol
- Reactivity: The bromine atom is less reactive than bromomethyl in nucleophilic substitutions, limiting its utility in alkylation reactions. Chlorine’s lower electronegativity compared to fluorine may reduce electronic effects on the pyridine ring. Applications: Primarily used in palladium-catalyzed cross-couplings to introduce trifluoromethylpyridine moieties into complex molecules .
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂BrF₄N
- Molecular Weight : 244.99 g/mol
- Key Differences :
- Substitutions: Bromine at position 3 instead of bromomethyl at position 2.
- Reactivity: The absence of a bromomethyl group restricts functionalization at position 2. However, the fluorine at position 2 enhances stability against oxidation.
- Safety: Requires stringent handling due to respiratory and skin irritation risks .
6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Molecular Formula : C₁₃H₈ClF₄N
- Molecular Weight : 293.66 g/mol
- Key Differences: Substituents: A chlorophenyl group at position 6 and a methyl group at position 2 instead of bromomethyl. Biological Activity: Demonstrated antifungal and antibacterial properties due to the chlorophenyl moiety .
2-Bromo-6-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₃BrF₃N
- Molecular Weight : 226.00 g/mol
- Key Differences :
- Substitutions: Bromine at position 2 instead of bromomethyl; lacks fluorine at position 3.
- Reactivity: The bromine facilitates cross-coupling reactions but lacks the versatility of bromomethyl for alkylation.
- Applications: Used in synthesizing insecticides and herbicides due to its trifluoromethyl group .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine | C₇H₄BrF₄N | 258.02 | BrCH₂ (C2), F (C3), CF₃ (C6) | High reactivity at C2 for alkylation | Pharmaceutical intermediates |
| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | Br (C2), Cl (C3), CF₃ (C6) | Cross-coupling via Br; less reactive | Agrochemical synthesis |
| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 244.99 | Br (C3), F (C2), CF₃ (C6) | Limited functionalization at C2 | Electronic material precursors |
| 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | C₁₃H₈ClF₄N | 293.66 | CH₃ (C2), F (C3), Ar-Cl-CF₃ (C6) | Bioactive via phenyl group | Antifungal agents |
| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 226.00 | Br (C2), CF₃ (C6) | Suzuki coupling applications | Insecticide intermediates |
Key Research Findings
- Synthetic Flexibility : Bromomethyl-substituted pyridines exhibit superior versatility in introducing alkyl/aryl groups compared to bromine or chlorine analogs .
- Electronic Effects : Fluorine and trifluoromethyl groups synergistically enhance the electron-deficient nature of the pyridine ring, improving binding to biological targets .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : A common approach involves sequential functionalization of the pyridine ring. For example, fluorination of a chlorinated precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120–150°C introduces the fluorine group. Subsequent bromination at the methyl position can be achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or with a catalytic initiator like AIBN. Reaction yields are highly dependent on solvent choice, temperature, and catalyst loading. For instance, excessive heating during fluorination may lead to decomposition of the trifluoromethyl group .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : The bromomethyl group is susceptible to hydrolysis and nucleophilic substitution. Store the compound under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent light-induced degradation. Regular NMR monitoring (e.g., ¹H, ¹⁹F) is recommended to detect decomposition products such as 3-fluoro-6-(trifluoromethyl)pyridine-2-methanol. Use anhydrous solvents (e.g., THF, DCM) in reactions to minimize hydrolysis .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- GC-MS/LC-MS : To confirm molecular weight and purity.
- ¹⁹F NMR : Essential for resolving trifluoromethyl (–CF₃) and fluoro (–F) substituents. Chemical shifts for –CF₃ typically appear at δ –60 to –65 ppm.
- X-ray crystallography : For unambiguous structural confirmation, particularly when synthesizing novel derivatives .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and bromomethyl groups influence regioselectivity in cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the less hindered bromomethyl site. Computational studies (DFT) can predict charge distribution: the C-2 bromomethyl position exhibits higher electrophilicity due to inductive effects from –CF₃. Experimental validation via competitive coupling reactions with aryl boronic acids under palladium catalysis is advised .
Q. What strategies resolve contradictions in reported reaction yields for nickel-catalyzed coupling involving this compound?
- Methodology : Discrepancies often arise from ligand choice and solvent polarity. For example, bipyridyl ligands (e.g., 2,2′-bipyridine) enhance nickel catalyst stability in DMF, improving yields of dimerized products. Systematic screening of ligands (e.g., phosphinitooxazoline vs. triphenylphosphine) and solvents (polar aprotic vs. ethers) can identify optimal conditions. Kinetic studies (e.g., in situ IR monitoring) may reveal intermediate formation bottlenecks .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for SN2 displacement at the bromomethyl group. Solvent effects (e.g., PCM models for DMSO) should be incorporated. Validate predictions experimentally by comparing reaction rates with varying nucleophiles (e.g., amines vs. thiols) .
Q. What are the key safety hazards associated with thermal decomposition of this compound?
- Methodology : Thermal Gravimetric Analysis (TGA) coupled with FT-IR gas analysis reveals decomposition products such as hydrogen fluoride (HF) and hydrogen bromide (HBr). Mitigation includes using scrubbers for acidic gases and conducting reactions in fume hoods with HF-resistant equipment. Emergency protocols for skin/eye exposure should follow OSHA guidelines .
Q. How does the compound serve as a precursor for medicinal chemistry applications?
- Methodology : The bromomethyl group enables facile functionalization to introduce pharmacophores (e.g., via Buchwald-Hartwig amination). For example, coupling with piperazine derivatives yields candidates for kinase inhibitors. In vitro assays (e.g., CYP450 inhibition) should assess metabolic stability enhanced by the trifluoromethyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
